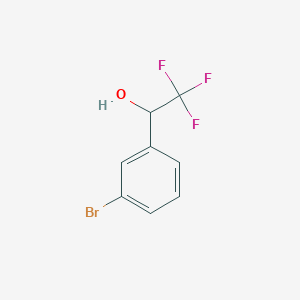

1-(3-Bromophenyl)-2,2,2-trifluoroethanol

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

1-(3-bromophenyl)-2,2,2-trifluoroethanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6BrF3O/c9-6-3-1-2-5(4-6)7(13)8(10,11)12/h1-4,7,13H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YJAXYKDDEAMXAW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)Br)C(C(F)(F)F)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6BrF3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60633873 | |

| Record name | 1-(3-Bromophenyl)-2,2,2-trifluoroethan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60633873 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

255.03 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

446-63-9 | |

| Record name | 1-(3-Bromophenyl)-2,2,2-trifluoroethan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60633873 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-(3-bromophenyl)-2,2,2-trifluoroethan-1-ol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis of 1-(3-Bromophenyl)-2,2,2-trifluoroethanol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthetic routes for producing 1-(3-bromophenyl)-2,2,2-trifluoroethanol, a key intermediate in the development of various pharmaceutical compounds. This document details the primary synthetic methodologies, experimental protocols, and comparative data to assist researchers in the efficient and effective synthesis of this target molecule.

Introduction

This compound is a fluorinated aromatic alcohol of significant interest in medicinal chemistry. The presence of the trifluoroethanol moiety can enhance metabolic stability, binding affinity, and other pharmacokinetic properties of drug candidates. This guide explores the two principal synthetic pathways for its preparation: the nucleophilic trifluoromethylation of 3-bromobenzaldehyde and the reduction of 1-(3-bromophenyl)-2,2,2-trifluoroethanone.

Synthetic Pathways

Two primary and effective routes for the synthesis of this compound have been established:

-

Nucleophilic Trifluoromethylation of 3-Bromobenzaldehyde: This is a direct approach where 3-bromobenzaldehyde is reacted with a nucleophilic trifluoromethylating agent, such as trimethyl(trifluoromethyl)silane (TMSCF₃), commonly known as the Ruppert-Prakash reagent. The reaction is typically activated by a fluoride source and is followed by the deprotection of the resulting silyl ether.

-

Reduction of 1-(3-Bromophenyl)-2,2,2-trifluoroethanone: This two-step method involves the initial preparation of the corresponding trifluoromethyl ketone, 1-(3-bromophenyl)-2,2,2-trifluoroethanone, which is subsequently reduced to the desired alcohol using a suitable reducing agent like sodium borohydride.

The following sections provide detailed experimental protocols and comparative data for these synthetic strategies.

Experimental Protocols

Method 1: Nucleophilic Trifluoromethylation of 3-Bromobenzaldehyde

This procedure outlines the synthesis of this compound from 3-bromobenzaldehyde using trimethyl(trifluoromethyl)silane (TMSCF₃) and a fluoride catalyst.

Reaction Scheme:

Physical and chemical properties of 1-(3-Bromophenyl)-2,2,2-trifluoroethanol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known physical and chemical properties of 1-(3-Bromophenyl)-2,2,2-trifluoroethanol. The information is compiled from various chemical data repositories and is intended to serve as a foundational resource for professionals in research and development.

Chemical Identity and Physical Properties

This compound is a halogenated aromatic alcohol. Its core structure consists of a benzene ring substituted with a bromine atom at the meta position and a 2,2,2-trifluoroethanol group. The presence of the trifluoromethyl group significantly influences the compound's electronic properties and acidity compared to its non-fluorinated analogs.

Table 1: Chemical Identifiers

| Identifier | Value |

| IUPAC Name | This compound[1] |

| CAS Number | 446-63-9[1] |

| Molecular Formula | C₈H₆BrF₃O[1] |

| Molecular Weight | 255.03 g/mol [1][2] |

| InChI | 1S/C8H6BrF3O/c9-6-3-1-2-5(4-6)7(13)8(10,11,12)/h1-4,7,13H |

| InChIKey | YJAXYKDDEAMXAW-UHFFFAOYSA-N |

| SMILES | OC(C1=CC=CC(Br)=C1)C(F)(F)F[1] |

Table 2: Physical and Chemical Properties

| Property | Value |

| Purity | ≥95.00% (Commercially available)[1] |

| Physical Form | Data not available |

| Boiling Point | Data not available |

| Melting Point | Data not available |

| Density | Data not available |

| Solubility | Data not available |

Spectral Data

Detailed experimental spectral data (¹H NMR, ¹³C NMR, IR, Mass Spectrometry) for this compound are not available in the reviewed sources. For reference, spectral information for the parent compound, 2,2,2-Trifluoroethanol, is widely documented.[3][4][5]

Synthesis and Experimental Protocols

While a specific, detailed experimental protocol for the synthesis of this compound was not found, a general and widely used method for preparing α-trifluoromethyl alcohols can be adapted.[6] This method involves the nucleophilic addition of a trifluoromethyl group to the corresponding aldehyde.

General Synthesis Protocol: Nucleophilic Trifluoromethylation

The synthesis is typically achieved by reacting 3-bromobenzaldehyde with a trifluoromethylating agent, such as (trifluoromethyl)trimethylsilane (TMSCF₃), in the presence of a fluoride source as a catalyst.

Reaction: 3-Bromobenzaldehyde + (CF₃)Si(CH₃)₃ --(Fluoride catalyst)--> this compound

Methodology:

-

Reaction Setup: To a solution of 3-bromobenzaldehyde in an anhydrous aprotic solvent (e.g., tetrahydrofuran, THF) under an inert atmosphere (e.g., nitrogen or argon), add (trifluoromethyl)trimethylsilane.

-

Initiation: Add a catalytic amount of a fluoride initiator, such as tetrabutylammonium fluoride (TBAF) or cesium fluoride (CsF), to the mixture.

-

Reaction: Stir the reaction mixture at room temperature. The reaction progress can be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

-

Workup: Upon completion, quench the reaction with an aqueous solution of a weak acid (e.g., ammonium chloride, NH₄Cl).

-

Extraction: Extract the aqueous layer with an organic solvent such as ethyl acetate or dichloromethane.

-

Purification: Combine the organic layers, dry over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure. The crude product is then purified, typically by column chromatography on silica gel, to yield the final product.[6]

Caption: General workflow for the synthesis of this compound.

Biological Activity

There is currently no publicly available information regarding the specific biological activities or signaling pathway interactions of this compound. While studies exist on other bromophenyl-containing molecules, their findings cannot be directly extrapolated to this compound.[7][8] Further research is required to determine its pharmacological profile.

Safety and Handling

Safety information for this compound is derived from data provided by chemical suppliers for related compounds. Handle this chemical with appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, in a well-ventilated area or chemical fume hood.

Table 3: Hazard Information

| Hazard Type | GHS Classification |

| Pictogram | GHS07 (Exclamation Mark) |

| Signal Word | Warning |

| Hazard Statements | H302: Harmful if swallowedH315: Causes skin irritationH319: Causes serious eye irritationH335: May cause respiratory irritation |

| Precautionary Statements | P261: Avoid breathing dust/fume/gas/mist/vapors/sprayP305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. |

Note: This safety information is based on related compounds and may not be exhaustive. Always consult the specific Safety Data Sheet (SDS) provided by the supplier before handling.

References

- 1. This compound 95.00% | CAS: 446-63-9 | AChemBlock [achemblock.com]

- 2. 1-(4-Bromophenyl)-2,2,2-trifluoroethanol | C8H6BrF3O | CID 11219024 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 2,2,2-Trifluoroethanol(75-89-8) 1H NMR spectrum [chemicalbook.com]

- 4. 2,2,2-Trifluoroethanol | C2H3F3O | CID 6409 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Ethanol, 2,2,2-trifluoro- [webbook.nist.gov]

- 6. rsc.org [rsc.org]

- 7. Biological activity of 4-(4-bromophenyl)-thiosemicarbazide - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

An In-depth Technical Guide to 1-(3-Bromophenyl)-2,2,2-trifluoroethanol (CAS 446-63-9)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 1-(3-Bromophenyl)-2,2,2-trifluoroethanol, a key building block and intermediate in pharmaceutical and chemical research. This document details its physicochemical properties, synthesis, and potential applications, with a focus on its role in drug discovery.

Core Physicochemical Properties

This compound is a halogenated aromatic alcohol.[1][2][3] Its trifluoromethyl group significantly influences its chemical properties, including acidity and ability to participate in hydrogen bonding.[4] The presence of a bromine atom on the phenyl ring provides a versatile site for further chemical modifications, such as cross-coupling reactions.

| Property | Value | Reference |

| CAS Number | 446-63-9 | [1][2][3] |

| Molecular Formula | C₈H₆BrF₃O | [1][2] |

| Molecular Weight | 255.03 g/mol | [3] |

| IUPAC Name | This compound | [1][2] |

| Appearance | Colorless to yellow liquid | |

| Purity | Typically ≥95% | [2] |

| Storage Conditions | Store in an inert atmosphere at room temperature. | |

| Solubility | Miscible with water and many organic solvents. | [4] |

Synthesis and Experimental Protocols

The primary route for synthesizing this compound is the reduction of its corresponding ketone, 3'-bromo-2,2,2-trifluoroacetophenone. This transformation can be achieved using various reducing agents, with sodium borohydride being a common and practical choice for laboratory-scale synthesis. For stereoselective synthesis, chiral catalysts can be employed.

Experimental Protocol: Synthesis via Ketone Reduction

This protocol describes a general procedure for the reduction of 3'-bromo-2,2,2-trifluoroacetophenone to yield this compound.

Materials:

-

3'-bromo-2,2,2-trifluoroacetophenone

-

Methanol (anhydrous)

-

Sodium borohydride (NaBH₄)

-

Deionized water

-

Diethyl ether or Ethyl acetate

-

Saturated aqueous ammonium chloride (NH₄Cl) solution

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Ice bath

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

Dissolution: In a round-bottom flask, dissolve 3'-bromo-2,2,2-trifluoroacetophenone (1.0 eq) in anhydrous methanol under an inert atmosphere (e.g., nitrogen or argon).

-

Cooling: Cool the solution to 0°C using an ice bath.

-

Reduction: While stirring, slowly add sodium borohydride (1.1 to 1.5 eq) in small portions. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Quenching: Once the reaction is complete, cautiously quench the reaction by the slow addition of deionized water, followed by a saturated aqueous solution of NH₄Cl.

-

Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer three times with diethyl ether or ethyl acetate.

-

Washing: Combine the organic layers and wash with brine (saturated NaCl solution).

-

Drying: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, then filter.

-

Concentration: Remove the solvent under reduced pressure using a rotary evaporator to yield the crude product.

-

Purification: The crude this compound can be purified by flash column chromatography on silica gel.

Applications in Drug Discovery and Development

This compound serves as a valuable intermediate in the synthesis of more complex molecules. The trifluoromethyl group is a key structural motif in many modern pharmaceuticals, known to enhance metabolic stability, binding affinity, and bioavailability.

The 3-bromophenyl moiety is also of significant interest. For instance, various compounds containing this feature have been investigated for their antifungal properties.[5] This suggests that derivatives of this compound could be explored for the development of novel antifungal agents.

Potential Mechanism of Action

While no specific biological target has been identified for this compound itself, the trifluoroethanol (TFE) moiety is well-known for its effects on protein secondary structure. TFE acts as a co-solvent that can induce or stabilize α-helical conformations in peptides and proteins.[6] This effect is attributed to TFE's ability to create a low dielectric environment, which strengthens intra-peptide hydrogen bonds by displacing water molecules from the peptide backbone.[6]

Representative Experimental Protocol: Antifungal Susceptibility Testing

Given the potential of the 3-bromophenyl group in antifungal agents, a standard broth microdilution assay could be used to evaluate the activity of this compound or its derivatives against fungal pathogens like Candida albicans or Aspergillus fumigatus.

Materials:

-

This compound

-

Fungal strain (e.g., Candida albicans ATCC 90028)

-

RPMI-1640 medium with L-glutamine, buffered with MOPS

-

96-well microtiter plates

-

Spectrophotometer or microplate reader

-

Positive control antifungal (e.g., Fluconazole)

-

Negative control (vehicle, e.g., DMSO)

Procedure:

-

Preparation of Inoculum: Grow the fungal strain on an appropriate agar plate. Prepare a standardized inoculum suspension in sterile saline, adjusting the concentration to 0.5 McFarland standard.

-

Serial Dilution: Prepare a stock solution of this compound in DMSO. Perform a two-fold serial dilution of the compound in RPMI-1640 medium in a 96-well plate to achieve a range of desired final concentrations.

-

Inoculation: Add the standardized fungal inoculum to each well, including positive and negative control wells.

-

Incubation: Incubate the plates at 35°C for 24-48 hours.

-

Determination of MIC: The Minimum Inhibitory Concentration (MIC) is determined as the lowest concentration of the compound that causes a significant inhibition of fungal growth, often observed visually or by measuring the optical density at a specific wavelength (e.g., 530 nm).

This guide provides a foundational understanding of this compound for its application in research and development. Its unique combination of a reactive bromine handle and a biologically relevant trifluoroethanol group makes it a compound of interest for the synthesis of novel chemical entities.

References

An In-Depth Technical Guide to 1-(3-Bromophenyl)-2,2,2-trifluoroethanol

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-(3-Bromophenyl)-2,2,2-trifluoroethanol, with the IUPAC name 1-(3-bromophenyl)-2,2,2-trifluoroethan-1-ol , is a fluorinated organic compound of interest in medicinal chemistry and drug development.[1] The presence of both a bromophenyl group and a trifluoroethanol moiety suggests its potential as a versatile building block for the synthesis of novel therapeutic agents. The trifluoromethyl group is a well-established bioisostere for various functional groups and is known to enhance metabolic stability, lipophilicity, and binding affinity of drug candidates. This guide provides a comprehensive overview of its chemical properties, synthesis, and potential biological relevance, serving as a foundational resource for researchers in the field.

Chemical and Physical Properties

A summary of the key chemical and physical properties of this compound is presented in Table 1. This data is essential for its handling, characterization, and application in synthetic and biological studies.

| Property | Value | Reference |

| IUPAC Name | 1-(3-bromophenyl)-2,2,2-trifluoroethan-1-ol | [1] |

| CAS Number | 446-63-9 | [1] |

| Molecular Formula | C₈H₆BrF₃O | [1] |

| Molecular Weight | 255.03 g/mol | [1] |

| Appearance | Colorless to yellow liquid | |

| Purity | Typically ≥95% | [1] |

Synthesis

The synthesis of this compound can be achieved through the nucleophilic trifluoromethylation of 3-bromobenzaldehyde. A common and effective method involves the use of a trifluoromethylating agent such as (trifluoromethyl)trimethylsilane (TMSCF₃) in the presence of a suitable catalyst.

Experimental Protocol: Synthesis via Nucleophilic Trifluoromethylation

This protocol is adapted from established methods for the trifluoromethylation of aldehydes.

Materials:

-

3-Bromobenzaldehyde

-

(Trifluoromethyl)trimethylsilane (TMSCF₃)

-

Anhydrous Tetrahydrofuran (THF)

-

Tetrabutylammonium fluoride (TBAF) solution (1 M in THF)

-

1 M Hydrochloric acid (HCl)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Ethyl acetate

-

Silica gel for column chromatography

Procedure:

-

To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add 3-bromobenzaldehyde (1.0 equivalent) and anhydrous THF.

-

Cool the solution to 0 °C in an ice bath.

-

Slowly add (trifluoromethyl)trimethylsilane (TMSCF₃) (1.5 equivalents) to the stirred solution.

-

Add tetrabutylammonium fluoride (TBAF) solution (1 M in THF, 0.1 equivalents) dropwise to the reaction mixture.

-

Allow the reaction to stir at 0 °C and monitor its progress by thin-layer chromatography (TLC).

-

Once the reaction is complete (typically within a few hours), quench the reaction by the slow addition of 1 M HCl at 0 °C.

-

Warm the mixture to room temperature and extract the product with ethyl acetate (3 x volumes).

-

Combine the organic layers and wash with saturated aqueous NaHCO₃ solution, followed by brine.

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the crude product.

-

Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield pure this compound.

Characterization:

The structure and purity of the synthesized compound should be confirmed by analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, ¹⁹F) and mass spectrometry (MS).

Below is a conceptual workflow for the synthesis and purification process.

Potential Biological Applications and Signaling Pathways

While specific biological activity data for this compound is not extensively documented in publicly available literature, its structural motifs suggest potential areas for investigation in drug discovery.

-

Kinase Inhibition: The phenyl ring can be functionalized to interact with the ATP-binding site of various kinases, which are critical targets in oncology and inflammatory diseases.

-

Ion Channel Modulation: Halogenated phenyl groups are present in a number of known ion channel modulators.

-

Enzyme Inhibition: The trifluoroethanol group can participate in hydrogen bonding and other interactions within enzyme active sites.

Given the neurotoxic potential of some brominated compounds, it is plausible that this molecule could interact with neuronal signaling pathways. The general effects of ethanol on the central nervous system involve modulation of various signaling cascades. A hypothetical signaling pathway that could be investigated for modulation by this compound is the GABAergic signaling pathway, a primary target for many CNS-active drugs.

The following diagram illustrates a simplified representation of a generic signaling pathway that could be a starting point for investigating the mechanism of action of new drug candidates.

References

In-Depth Technical Guide: 1-(3-Bromophenyl)-2,2,2-trifluoroethanol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical and physical properties, a detailed synthesis protocol, and potential biological significance of 1-(3-Bromophenyl)-2,2,2-trifluoroethanol. This molecule is of interest to the scientific community due to its unique combination of a brominated aromatic ring and a trifluoroethanol moiety, features commonly found in pharmacologically active compounds.

Core Compound Data

This compound is a halogenated aromatic alcohol. Below is a summary of its key quantitative data.

| Property | Value | Source(s) |

| Molecular Formula | C8H6BrF3O | [1] |

| Molecular Weight | 255.03 g/mol | [1] |

| CAS Number | 446-63-9 | [1] |

| Physical Form | Colorless to yellow liquid | |

| Purity | Typically ≥95% - 97% | [1] |

| Storage Conditions | Inert atmosphere, room temperature |

Spectroscopic and Physicochemical Properties

| Spectroscopy | Expected Characteristics |

| ¹H NMR | Aromatic protons (in the 7-8 ppm region), a quartet for the methine proton (CH-OH) coupled with the fluorine atoms, and a broad singlet for the hydroxyl proton. |

| ¹³C NMR | Resonances for the aromatic carbons (one bearing bromine showing a characteristic shift), the carbon attached to the hydroxyl and trifluoromethyl groups, and the trifluoromethyl carbon (a quartet due to C-F coupling). |

| ¹⁹F NMR | A doublet corresponding to the three equivalent fluorine atoms of the trifluoromethyl group, coupled with the adjacent methine proton. |

| IR Spectroscopy | Characteristic absorption bands for O-H stretching (broad, ~3400 cm⁻¹), C-H stretching (aromatic, ~3100-3000 cm⁻¹), C=C stretching (aromatic, ~1600-1450 cm⁻¹), and strong C-F stretching bands (~1350-1100 cm⁻¹). |

Experimental Protocols

The synthesis of this compound can be achieved through the nucleophilic trifluoromethylation of 3-bromobenzaldehyde. The following is a detailed, adaptable protocol based on established methods for the trifluoromethylation of aryl aldehydes using a suitable trifluoromethylating agent such as trimethyl(trifluoromethyl)silane (TMSCF₃).[2]

Synthesis of this compound

Reaction Principle:

The synthesis involves the nucleophilic addition of a trifluoromethyl group to the carbonyl carbon of 3-bromobenzaldehyde. A nucleophilic catalyst is required to activate the trifluoromethylating agent (e.g., TMSCF₃) to generate a reactive trifluoromethyl anion or a related species. The resulting TMS-protected alcohol is then deprotected to yield the final product.[2]

Materials:

-

3-Bromobenzaldehyde

-

Trimethyl(trifluoromethyl)silane (TMSCF₃)

-

Potassium carbonate (K₂CO₃) or another suitable nucleophilic catalyst

-

Anhydrous Dimethylformamide (DMF)

-

1 M Hydrochloric Acid (HCl)

-

Tetrahydrofuran (THF) or Methanol (MeOH)

-

Ethyl acetate (EtOAc)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

Procedure:

Step 1: Trifluoromethylation

-

To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add 3-bromobenzaldehyde (1.0 mmol) and anhydrous DMF (5 mL).

-

Add the nucleophilic catalyst, such as potassium carbonate (0.1 mmol).[2]

-

Cool the reaction mixture to 0 °C in an ice bath.

-

Slowly add TMSCF₃ (1.5 mmol) to the stirred solution.

-

Allow the reaction to warm to room temperature and stir for the time required for the reaction to complete (monitor by Thin Layer Chromatography or Gas Chromatography-Mass Spectrometry).

-

Upon completion, quench the reaction by adding water.

-

Extract the mixture with ethyl acetate (3 x 20 mL).

-

Wash the combined organic layers with water and then brine.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude TMS-protected trifluoromethylated alcohol.[2]

Step 2: Deprotection

-

Dissolve the crude TMS-protected alcohol in THF or MeOH.

-

Add 1 M HCl and stir the mixture at room temperature.

-

Monitor the reaction by TLC until the starting material is fully consumed.[2]

-

Neutralize the reaction mixture with a saturated aqueous NaHCO₃ solution.

-

Extract the product with an organic solvent (e.g., ethyl acetate).

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.[2]

Step 3: Purification

-

Purify the crude product by column chromatography on silica gel to afford pure this compound.

Visualizations

Experimental Workflow for Synthesis and Purification

Caption: General experimental workflow for the synthesis of this compound.

Logical Relationship of the Synthesis

Caption: Logical relationship of the two-step synthesis reaction.

Potential Biological Significance

While specific biological activities of this compound are not extensively documented in publicly available literature, its structural motifs are present in many biologically active molecules.

-

Halogenated Aromatic Compounds: The presence of a bromine atom on the phenyl ring can influence the molecule's lipophilicity, metabolic stability, and binding interactions with biological targets. Halogenated compounds are prevalent in pharmaceuticals and agrochemicals.

-

Trifluoromethyl Group: The trifluoromethyl (CF₃) group is a common feature in many drugs. Its high electronegativity and lipophilicity can significantly alter a molecule's pharmacokinetic and pharmacodynamic properties, often leading to enhanced efficacy and metabolic stability.

-

Trifluoroethanol Moiety: The 2,2,2-trifluoroethanol group can participate in hydrogen bonding and may influence the molecule's interaction with protein targets. This moiety is also found in some anesthetic agents.

Given these features, this compound represents a valuable building block for the synthesis of novel compounds with potential applications in drug discovery and development, particularly in areas where modulation of lipophilicity and metabolic stability is desired. Further research into its biological activity is warranted.

References

In-Depth Technical Guide: 1-(3-Bromophenyl)-2,2,2-trifluoroethanol

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the chemical structure, properties, synthesis, and characterization of 1-(3-Bromophenyl)-2,2,2-trifluoroethanol. This fluorinated alcohol is a valuable building block in medicinal chemistry and drug discovery due to the unique properties conferred by the trifluoromethyl and bromophenyl moieties. This document details experimental protocols for its synthesis and characterization, presents its physicochemical and spectroscopic data in a structured format, and explores its potential applications in drug development.

Core Structure and Properties

This compound possesses a chiral center at the carbinol carbon, bonded to a 3-bromophenyl group and a trifluoromethyl group. The trifluoromethyl group significantly influences the molecule's electronic properties, increasing the acidity of the hydroxyl proton and enhancing its metabolic stability. The bromophenyl group offers a site for further chemical modification, making it a versatile intermediate in the synthesis of more complex molecules.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| IUPAC Name | This compound | [1] |

| CAS Number | 446-63-9 | [1] |

| Molecular Formula | C₈H₆BrF₃O | [1] |

| Molecular Weight | 255.03 g/mol | [1] |

| Appearance | Colorless to yellow liquid | |

| Purity | ≥95% | [1] |

Synthesis and Experimental Protocols

The synthesis of this compound is typically achieved through the nucleophilic addition of a trifluoromethylating agent to 3-bromobenzaldehyde. A common and effective method involves the use of (trifluoromethyl)trimethylsilane (TMSCF₃) in the presence of a fluoride catalyst.

Experimental Protocol: Synthesis via Trifluoromethylation of 3-Bromobenzaldehyde

This protocol outlines a representative procedure for the synthesis of this compound.

Materials:

-

3-Bromobenzaldehyde

-

(Trifluoromethyl)trimethylsilane (TMSCF₃)

-

Tetrabutylammonium fluoride (TBAF), 1 M solution in THF

-

Anhydrous tetrahydrofuran (THF)

-

Hydrochloric acid (1 M)

-

Saturated aqueous sodium bicarbonate solution

-

Saturated aqueous sodium chloride (brine)

-

Anhydrous magnesium sulfate

-

Ethyl acetate

-

Hexanes

Procedure:

-

To a dry round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), add 3-bromobenzaldehyde (1.0 equivalent) and anhydrous THF.

-

Cool the solution to 0 °C in an ice bath.

-

Slowly add (trifluoromethyl)trimethylsilane (1.2 equivalents) to the stirred solution.

-

Add a catalytic amount of TBAF solution (0.1 equivalents) dropwise.

-

Allow the reaction mixture to slowly warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction by adding 1 M hydrochloric acid.

-

Extract the aqueous layer with ethyl acetate (3 x).

-

Wash the combined organic layers with saturated aqueous sodium bicarbonate solution and then with brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel using a mixture of hexanes and ethyl acetate as the eluent to afford this compound.

Logical Workflow for Synthesis:

Characterization and Data Presentation

Thorough characterization is essential to confirm the identity and purity of the synthesized compound. The following tables summarize the expected spectroscopic data for this compound.

Table 2: ¹H NMR Spectroscopic Data (CDCl₃, 400 MHz)

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~7.70 | s | 1H | Ar-H |

| ~7.55 | d | 1H | Ar-H |

| ~7.45 | d | 1H | Ar-H |

| ~7.30 | t | 1H | Ar-H |

| ~5.00 | q | 1H | CH-OH |

| ~2.50 | br s | 1H | OH |

Table 3: ¹³C NMR Spectroscopic Data (CDCl₃, 100 MHz)

| Chemical Shift (δ) ppm | Assignment |

| ~135.0 | Ar-C |

| ~132.0 | Ar-C |

| ~130.5 | Ar-C |

| ~128.0 | Ar-C |

| ~123.0 (q) | CF₃ |

| ~122.5 | Ar-C (C-Br) |

| ~72.0 (q) | CH-OH |

Table 4: Infrared (IR) Spectroscopic Data

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3400 | Strong, Broad | O-H stretch |

| ~3100-3000 | Medium | Ar C-H stretch |

| ~1600-1450 | Medium-Strong | C=C aromatic ring stretch |

| ~1250-1050 | Strong | C-F stretch |

| ~1150-1100 | Strong | C-O stretch |

| ~800-600 | Strong | C-Br stretch |

Table 5: Mass Spectrometry (MS) Data

| m/z | Interpretation |

| 254/256 | [M]⁺ (isotopic pattern for Br) |

| 185/187 | [M - CF₃]⁺ |

| 155/157 | [M - CF₃ - CO]⁺ or [C₆H₄Br]⁺ |

| 76 | [C₆H₄]⁺ |

Applications in Drug Development

While specific biological activities of this compound are not extensively documented in publicly available literature, its structural motifs are of significant interest in drug design.

-

Trifluoromethyl Group: The -CF₃ group is a common bioisostere for a methyl group but with significantly different electronic properties. It can enhance metabolic stability by blocking sites of oxidation, increase binding affinity through favorable interactions, and improve membrane permeability.

-

Bromophenyl Group: The bromine atom can act as a handle for further synthetic transformations, such as cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira), allowing for the construction of diverse chemical libraries for high-throughput screening. The bromo-substituent can also participate in halogen bonding, a non-covalent interaction that is increasingly recognized for its importance in ligand-protein binding.

This compound serves as a valuable starting material for the synthesis of more complex molecules with potential therapeutic applications. For instance, it can be used to introduce the 1-(3-bromophenyl)-2,2,2-trifluoroethyl moiety into various scaffolds to probe structure-activity relationships.

Hypothetical Signaling Pathway Involvement

Given the prevalence of bromophenyl and trifluoromethyl groups in kinase inhibitors, one could hypothesize a role for derivatives of this compound in modulating kinase signaling pathways, which are often dysregulated in cancer and inflammatory diseases.

Hypothetical Kinase Inhibition Workflow:

Conclusion

This compound is a synthetically accessible and versatile building block with significant potential in the field of drug discovery. Its unique combination of a reactive bromine handle and a metabolically robust, electron-withdrawing trifluoromethyl group makes it an attractive starting point for the development of novel therapeutic agents. This guide provides the foundational knowledge and experimental framework for researchers to utilize this compound in their scientific endeavors.

References

An In-depth Technical Guide to the Discovery and History of Trifluoromethyl Carbinols

print(google_search.search(queries=["first synthesis of trifluoromethyl carbinols publication", "Swarts reaction trifluoromethyl carbinol", "synthesis of trifluoromethyl carbinols early 1900s", "detailed experimental protocol trifluoromethylation of ketones with TMSCF3 and TBAF", "quantitative yields enantioselective synthesis trifluoromethyl carbinols", "pKa values of trifluoromethyl carbinols", "Efavirenz mechanism of action signaling pathway", "Bicalutamide androgen receptor signaling pathway diagram"]))

For Researchers, Scientists, and Drug Development Professionals

Abstract

The trifluoromethyl group (-CF3) is a cornerstone of modern medicinal chemistry, imparting unique properties to bioactive molecules that can enhance their efficacy, stability, and pharmacokinetic profiles.[1][2][3][4][5] Central to the utilization of this powerful moiety is the synthesis of trifluoromethyl carbinols, key building blocks in the construction of complex pharmaceuticals and agrochemicals.[6][7][8] This technical guide provides a comprehensive overview of the discovery and historical development of trifluoromethyl carbinols, detailing seminal synthetic methodologies, key experimental protocols, and the evolution of their application in drug design. Quantitative data are summarized for comparative analysis, and critical reaction pathways are visualized to facilitate a deeper understanding of the underlying chemistry.

Discovery and Early History

The introduction of the trifluoromethyl group into organic molecules has its roots in the late 19th and early 20th centuries with the pioneering work on organofluorine chemistry. While the precise first synthesis of a simple trifluoromethyl carbinol is not definitively documented in a single landmark paper, the foundation was laid by early advancements in fluorination techniques.

The development of methods to create the C-CF3 bond was the critical precursor. One of the earliest and most significant contributions was the Swarts reaction , developed by Belgian chemist Frédéric Swarts in the 1890s. This reaction, involving the treatment of polychlorinated compounds with antimony trifluoride (SbF3), provided one of the first practical routes to trifluoromethyl-containing aromatics.

The direct synthesis of trifluoromethyl carbinols from carbonyl compounds gained momentum with the availability of trifluoromethyl-containing nucleophilic and electrophilic reagents. A significant milestone was the development of the Ruppert-Prakash reagent (TMSCF3) by Ingo Ruppert in 1984 and its popularization by G. K. Surya Prakash. This reagent, trimethyl(trifluoromethyl)silane, provided a safe and effective way to introduce the trifluoromethyl group nucleophilically.[1]

Evolution of Synthetic Methodologies

The synthesis of trifluoromethyl carbinols has evolved significantly from early, often harsh methods to more sophisticated and stereoselective strategies.

Early Methods: Grignard Reactions

Initial approaches to trifluoromethyl carbinols involved the use of Grignard reagents with trifluoroacetaldehyde. However, the gaseous nature and instability of trifluoroacetaldehyde made this method challenging for widespread laboratory use.

The Ruppert-Prakash Reagent: A Paradigm Shift

The introduction of TMSCF3 revolutionized the synthesis of trifluoromethyl carbinols. This stable, liquid reagent, in the presence of a nucleophilic initiator (typically a fluoride source like TBAF), generates a trifluoromethide anion equivalent that readily adds to aldehydes and ketones.[1][9]

Logical Workflow for Ruppert-Prakash Trifluoromethylation:

Caption: Workflow for the synthesis of trifluoromethyl carbinols using the Ruppert-Prakash reagent.

Enantioselective Syntheses

With the increasing importance of chiral drugs, the development of enantioselective methods for the synthesis of trifluoromethyl carbinols became a major focus.[10][11] This has been achieved through various strategies, including the use of chiral catalysts and auxiliaries.[6][8][12] Organocatalysis has emerged as a powerful tool for these transformations, offering high enantioselectivities under mild conditions.[6][13]

Key Experimental Protocols

General Protocol for Trifluoromethylation of a Ketone using Ruppert-Prakash Reagent

This protocol is a generalized procedure for the trifluoromethylation of a ketone, such as acetophenone, using TMSCF3 and TBAF as the initiator.[9]

Materials:

-

Ketone (e.g., Acetophenone) (1.0 equiv)

-

Ruppert-Prakash Reagent (TMSCF3) (1.5 equiv)[9]

-

Tetrabutylammonium fluoride (TBAF) (1.0 M solution in THF) (0.1 equiv)

-

Anhydrous Tetrahydrofuran (THF)

-

1 M Hydrochloric acid (HCl)

-

Ethyl acetate

-

Brine

-

Anhydrous Sodium Sulfate (Na2SO4)

Procedure:

-

To an oven-dried round-bottom flask under an inert atmosphere, add the ketone and anhydrous THF.

-

Cool the solution to 0 °C in an ice bath.

-

Slowly add the Ruppert-Prakash reagent dropwise to the stirred solution.[9]

-

Add the TBAF solution dropwise.

-

Allow the reaction to warm to room temperature and stir for 2-4 hours, or until completion is confirmed by TLC or GC-MS.[9]

-

Upon completion, quench the reaction by the slow addition of 1 M HCl at 0 °C.[9]

-

Stir the mixture for 30 minutes to ensure complete desilylation.[9]

-

Extract the aqueous layer with ethyl acetate (3 x 20 mL).[9]

-

Combine the organic layers, wash with water and brine, dry over anhydrous sodium sulfate, and filter.[9]

-

Concentrate the filtrate under reduced pressure to afford the crude product.

-

Purify the crude product by column chromatography on silica gel.

Quantitative Data

The efficiency of trifluoromethyl carbinol synthesis can be evaluated based on reaction yields and, for asymmetric syntheses, enantiomeric excess (ee).

| Method/Substrate | Catalyst/Reagent | Yield (%) | Enantiomeric Excess (ee) (%) | Reference |

| Trifluoromethylation of Benzaldehyde | TMSCF3, TBAF | >90 | N/A | [14] |

| Trifluoromethylation of Acetophenone | TMSCF3, K2CO3 | 95 | N/A | [9] |

| Vinylogous Aldol Reaction of Alkylidenepyrazolone | Bifunctional Organocatalyst | 53-57 | 66-77 | [6][8] |

| Aldol Reaction of Trifluoroacetophenones | Singh's Catalyst | High | up to 95 | [13] |

Applications in Drug Development and Signaling Pathways

Trifluoromethyl carbinols are crucial intermediates in the synthesis of numerous pharmaceuticals. The trifluoromethyl group can significantly enhance a drug's metabolic stability, binding affinity, and lipophilicity.[2][15]

Efavirenz: An HIV Reverse Transcriptase Inhibitor

Efavirenz is a non-nucleoside reverse transcriptase inhibitor (NNRTI) used in the treatment of HIV.[16][17][18][19] Its structure features a trifluoromethyl carbinol moiety. Efavirenz works by non-competitively binding to a hydrophobic pocket in the HIV-1 reverse transcriptase enzyme, inducing a conformational change that inhibits its function and prevents the conversion of viral RNA to DNA.[17][18]

Signaling Pathway of Efavirenz Action:

Caption: Mechanism of action of Efavirenz on HIV-1 reverse transcriptase.

Bicalutamide: An Androgen Receptor Antagonist

Bicalutamide is a non-steroidal anti-androgen used in the treatment of prostate cancer.[20][21] It functions as a competitive antagonist of the androgen receptor (AR).[20][22][23] By binding to the AR, bicalutamide prevents the binding of androgens like testosterone and dihydrotestosterone (DHT), thereby inhibiting the transcription of androgen-responsive genes that promote prostate cancer cell growth.[20][22]

Signaling Pathway of Bicalutamide Action:

Caption: Mechanism of action of Bicalutamide on the androgen receptor.

Conclusion

The journey of trifluoromethyl carbinols from their early, challenging syntheses to their current status as indispensable building blocks in modern chemistry is a testament to the ingenuity of chemical research. The development of robust and stereoselective synthetic methods has unlocked their immense potential, particularly in the realm of drug discovery. As our understanding of the unique properties conferred by the trifluoromethyl group continues to grow, so too will the demand for innovative and efficient routes to these valuable carbinols, ensuring their continued impact on science and medicine for years to come.

References

- 1. benchchem.com [benchchem.com]

- 2. Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities | Hovione [hovione.com]

- 3. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. nbinno.com [nbinno.com]

- 5. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pubs.acs.org [pubs.acs.org]

- 7. researchgate.net [researchgate.net]

- 8. Catalytic Diastereo- and Enantioselective Synthesis of Tertiary Trifluoromethyl Carbinols through a Vinylogous Aldol Reaction of Alkylidenepyrazolones with Trifluoromethyl Ketones - PMC [pmc.ncbi.nlm.nih.gov]

- 9. benchchem.com [benchchem.com]

- 10. pubs.acs.org [pubs.acs.org]

- 11. researchgate.net [researchgate.net]

- 12. pubs.acs.org [pubs.acs.org]

- 13. Highly enantioselective organocatalytic trifluoromethyl carbinol synthesis--a caveat on reaction times and product isolation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Trifluoromethyl carbinol synthesis [organic-chemistry.org]

- 15. FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years [mdpi.com]

- 16. droracle.ai [droracle.ai]

- 17. What is the mechanism of Efavirenz? [synapse.patsnap.com]

- 18. Efavirenz - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 19. m.youtube.com [m.youtube.com]

- 20. What is the mechanism of Bicalutamide? [synapse.patsnap.com]

- 21. Bicalutamide (Casodex): Uses, Side Effects, Interactions, Pictures, Warnings & Dosing - WebMD [webmd.com]

- 22. Mechanism of Androgen Receptor Antagonism by Bicalutamide in the Treatment of Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 23. Bicalutamide - Wikipedia [en.wikipedia.org]

Spectroscopic Profile of 1-(3-Bromophenyl)-2,2,2-trifluoroethanol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for the compound 1-(3-Bromophenyl)-2,2,2-trifluoroethanol (CAS No. 446-63-9). The information presented herein is intended to support research and development activities by offering detailed spectral data and the methodologies for their acquisition.

Core Spectroscopic Data

The following tables summarize the key spectroscopic data for this compound, a colorless to yellow liquid with the molecular formula C₈H₆BrF₃O and a molecular weight of 255.03 g/mol .[1]

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: ¹H NMR Spectroscopic Data

| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Integration | Assignment |

| 7.65 | s | - | 1H | Ar-H |

| 7.55 | d | 7.8 | 1H | Ar-H |

| 7.45 | d | 7.8 | 1H | Ar-H |

| 7.30 | t | 7.8 | 1H | Ar-H |

| 5.05 | q | 6.8 | 1H | CH |

| 3.50 | br s | - | 1H | OH |

Table 2: ¹³C NMR Spectroscopic Data

| Chemical Shift (δ) ppm | Assignment |

| 138.5 | Ar-C |

| 132.0 | Ar-CH |

| 131.0 | Ar-CH |

| 129.5 | Ar-CH |

| 125.0 | Ar-CH |

| 123.0 (q, J = 280 Hz) | CF₃ |

| 122.5 | Ar-C(Br) |

| 72.5 (q, J = 32 Hz) | CH |

Note: NMR data is typically acquired in a deuterated solvent such as CDCl₃, and chemical shifts are referenced to tetramethylsilane (TMS) at 0.00 ppm.

Infrared (IR) Spectroscopy

Table 3: Fourier-Transform Infrared (FTIR) Spectroscopic Data

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3400 | Strong, Broad | O-H stretch (alcohol) |

| 3100-3000 | Medium | C-H stretch (aromatic) |

| 1600, 1575, 1475 | Medium-Strong | C=C stretch (aromatic ring) |

| 1270, 1160, 1120 | Strong | C-F stretch (trifluoromethyl group) |

| 1070 | Strong | C-O stretch (alcohol) |

| 790, 690 | Strong | C-H bend (aromatic, meta-disubstituted) |

| 550 | Medium | C-Br stretch |

Mass Spectrometry (MS)

Table 4: Mass Spectrometry Data

| m/z | Relative Intensity (%) | Assignment |

| 254/256 | 40/40 | [M]⁺ (Molecular ion with Br isotopes) |

| 185/187 | 100/100 | [M - CF₃]⁺ |

| 157/159 | 20/20 | [M - CF₃ - CO]⁺ |

| 106 | 30 | [C₇H₅O]⁺ |

| 77 | 50 | [C₆H₅]⁺ |

Note: The presence of bromine results in characteristic isotopic patterns (¹⁹Br and ⁸¹Br in approximately a 1:1 ratio).

Experimental Protocols

The acquisition of the spectroscopic data presented above follows established analytical chemistry protocols.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Sample Preparation:

-

A sample of this compound (typically 5-25 mg for ¹H NMR and 50-100 mg for ¹³C NMR) is dissolved in approximately 0.6-0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃).

-

The solution is transferred to a clean, dry NMR tube.

-

A small amount of a reference standard, such as tetramethylsilane (TMS), may be added for chemical shift calibration.

Data Acquisition:

-

¹H and ¹³C NMR spectra are recorded on a high-resolution NMR spectrometer (e.g., 400 or 500 MHz).

-

For ¹H NMR, a sufficient number of scans are acquired to obtain a good signal-to-noise ratio.

-

For ¹³C NMR, proton decoupling is typically employed to simplify the spectrum and enhance signal intensity.

Fourier-Transform Infrared (FTIR) Spectroscopy

Sample Preparation (Neat Liquid):

-

A drop of the liquid sample is placed on the surface of a clean, dry salt plate (e.g., NaCl or KBr).

-

A second salt plate is carefully placed on top to create a thin liquid film between the plates.

-

Alternatively, for Attenuated Total Reflectance (ATR) FTIR, a drop of the sample is placed directly onto the ATR crystal.

Data Acquisition:

-

The spectrum is recorded using an FTIR spectrometer.

-

A background spectrum of the empty sample holder (or clean ATR crystal) is first collected and subtracted from the sample spectrum to remove atmospheric and instrumental interferences.

-

The data is typically collected over a range of 4000-400 cm⁻¹.

Mass Spectrometry (MS)

Sample Introduction and Ionization:

-

The sample is introduced into the mass spectrometer, often via direct infusion or after separation by gas chromatography (GC) or liquid chromatography (LC).

-

Electron Ionization (EI) is a common method for small, volatile molecules, where the sample is bombarded with a high-energy electron beam.

Data Acquisition:

-

The resulting ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole or time-of-flight).

-

The detector records the abundance of each ion, generating a mass spectrum.

Visualized Workflow

The following diagram illustrates a generalized workflow for the spectroscopic analysis of a liquid chemical sample like this compound.

Caption: General workflow for spectroscopic analysis of a liquid sample.

References

Commercial availability of 1-(3-Bromophenyl)-2,2,2-trifluoroethanol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, synthesis, and commercial availability of 1-(3-Bromophenyl)-2,2,2-trifluoroethanol, a fluorinated organic compound with potential applications as a building block in medicinal chemistry and drug discovery.

Chemical Properties and Data

This compound is a chiral alcohol containing a trifluoromethyl group, which can significantly influence its physicochemical and biological properties. The trifluoromethyl moiety is known to enhance metabolic stability, binding affinity, and lipophilicity of drug candidates.

Table 1: Physicochemical and Spectroscopic Data

| Property | Value | Reference |

| CAS Number | 446-63-9 | [1] |

| Molecular Formula | C₈H₆BrF₃O | [1] |

| Molecular Weight | 255.03 g/mol | [1] |

| Appearance | Colorless to yellow liquid | |

| Purity | ≥95% | [1] |

| ¹H NMR (CDCl₃, 400 MHz) | See Spectral Data Section | |

| ¹³C NMR (CDCl₃, 100 MHz) | See Spectral Data Section | |

| Infrared (IR) | See Spectral Data Section |

Commercial Availability

This compound is commercially available from several chemical suppliers. The typical purity offered is 95% or higher.

Table 2: Commercial Suppliers

| Supplier | Purity | Catalog Number/Link |

| Sigma-Aldrich | ≥95% | Product Page[2] |

| BLD Pharmatech | Inquire | Product Page |

| Advanced ChemBlocks | 95.00% | U109350[1] |

Synthesis and Experimental Protocols

Synthesis of Precursor: 3-Bromoacetophenone

A common method for the synthesis of 3-bromoacetophenone is through the Friedel-Crafts acylation of bromobenzene. However, a more direct laboratory-scale synthesis involves the bromination of acetophenone.

Experimental Protocol: Bromination of Acetophenone

This protocol is adapted from a general procedure and should be optimized for specific laboratory conditions.

-

Reaction Setup: In a three-necked flask equipped with a stirrer, dropping funnel, and condenser, add powdered anhydrous aluminum chloride.

-

Addition of Acetophenone: While stirring, slowly add acetophenone to the aluminum chloride. The reaction is exothermic, and the addition rate should be controlled to avoid excessive heat generation. The mixture will become a viscous mass that eventually turns into a stirrable molten complex.

-

Bromination: Add bromine dropwise to the well-stirred molten complex.

-

Reaction Completion and Work-up: After the addition of bromine is complete, the mixture is stirred at an elevated temperature (e.g., 80-85°C) for a period to ensure the reaction goes to completion. The reaction complex is then decomposed by carefully adding it to a mixture of crushed ice and concentrated hydrochloric acid.

-

Extraction and Purification: The product is extracted with a suitable organic solvent (e.g., ether). The organic extracts are washed, dried, and the solvent is removed. The crude 3-bromoacetophenone is then purified by vacuum distillation.

Reduction to this compound

The reduction of 3'-bromo-2,2,2-trifluoroacetophenone to the corresponding alcohol is a standard transformation. Sodium borohydride is a mild and selective reducing agent suitable for this purpose.

Proposed Experimental Protocol: Reduction with Sodium Borohydride

This is a generalized protocol based on the reduction of similar ketones and requires optimization.[3]

-

Dissolution: Dissolve 3'-bromo-2,2,2-trifluoroacetophenone in a suitable alcoholic solvent, such as methanol or ethanol, in a round-bottom flask.

-

Reduction: Cool the solution in an ice bath. Add sodium borohydride portion-wise to the stirred solution. The reaction progress can be monitored by thin-layer chromatography (TLC).

-

Quenching and Work-up: Once the reaction is complete, carefully quench the reaction by the slow addition of water or a dilute acid.

-

Extraction: Extract the product with an organic solvent (e.g., dichloromethane or ethyl acetate).

-

Purification: Wash the combined organic layers with water and brine, dry over an anhydrous drying agent (e.g., sodium sulfate), and concentrate under reduced pressure to obtain the crude product. Further purification can be achieved by column chromatography if necessary.

dot

Caption: General workflow for the synthesis of this compound.

Potential Applications in Drug Development

While specific biological activities or signaling pathway involvement for this compound have not been detailed in the reviewed literature, its structural motifs suggest its utility as a chiral building block in the synthesis of more complex molecules. The presence of the bromine atom allows for further functionalization through various cross-coupling reactions (e.g., Suzuki, Heck, Buchwald-Hartwig), providing a versatile handle for constructing diverse chemical libraries. The trifluoroethanol moiety can be crucial for modulating the pharmacological properties of a lead compound.

dot

Caption: Logical workflow for utilizing the target compound in drug discovery.

Spectroscopic Data

The following spectroscopic data has been reported for a substance identified as this compound, described as a colorless liquid.

-

¹H NMR (CDCl₃, 400 MHz): δ 7.55-7.25 (m, 4H, Ar-H), 5.01 (q, J = 6.8 Hz, 1H, CH), 3.05 (br s, 1H, OH).

-

¹³C NMR (CDCl₃, 100 MHz): δ 136.5, 131.0, 130.3, 126.3, 123.0 (Ar-C), 123.5 (q, J = 281 Hz, CF₃), 72.1 (q, J = 32 Hz, CH).

-

IR (KBr, νmax/cm⁻¹): 3408, 3035, 2979, 2989, 1536, 1428, 1389, 1275, 1185, 1115, 840, 756.

Note: The provided spectroscopic data is from a supplementary information source and lacks a detailed experimental description. Independent verification is recommended.

Conclusion

This compound is a commercially available fluorinated building block with potential for use in the synthesis of novel bioactive molecules. Its synthesis can be readily achieved through the reduction of its ketone precursor. Further research is warranted to explore its specific applications in medicinal chemistry and to elucidate its biological activity profile.

References

Safety and handling of brominated trifluoroethanol compounds

An In-depth Technical Guide to the Safety and Handling of Brominated Trifluoroethanol Compounds

For Researchers, Scientists, and Drug Development Professionals

This guide provides comprehensive safety and handling information for brominated trifluoroethanol compounds, which are a class of halogenated alcohols. Due to the limited specific data on brominated trifluoroethanol, this document extrapolates from data on 2,2,2-trifluoroethanol and general principles for handling halogenated solvents. Researchers should always consult the specific Safety Data Sheet (SDS) for the compound in use and perform a thorough risk assessment before beginning any work.

Hazard Identification and Toxicology

Halogenated alcohols are recognized as toxic compounds that can exert both local and systemic effects.[1] Trifluoroethanol, a related compound, is classified as toxic to the blood, reproductive system, bladder, brain, upper respiratory tract, and eyes.[2][3] It has been identified as a testicular toxicant in animal studies.[2] The presence of a bromine atom may further influence the toxicological profile.

General Toxic Effects:

-

Irritation: Fluorinated alcohols can cause topical irritation at the site of application.[1]

-

Narcotic Effects: They can have a general toxic effect on the central nervous system, manifesting as narcotic effects.[1]

-

Organ Damage: Dystrophic changes in parenchymatous organs have been observed.[1] Repeated or prolonged exposure to 2,2,2-trifluoroethanol may cause damage to organs, particularly the blood, through inhalation.[4][5]

-

Reproductive Toxicity: 2,2,2-trifluoroethanol is a known reproductive toxin that may damage fertility or the unborn child.[4][6]

Quantitative Toxicity Data

| Compound | Test | Species | Route | Dose/Concentration | Reference |

| 2,2,2-Trifluoroethanol | LD50 | Rat | Oral | 240 mg/kg | [3] |

| 2,2,2-Trifluoroethanol | LD50 | Mouse | Oral | 366 mg/kg | [3] |

| 2,2,2-Trifluoroethanol | LD50 | Rat | Dermal | 1680 mg/kg | [3] |

| 2,2,2-Trifluoroethanol | LC50 | Mouse | Inhalation | 499.4 ppm (4 hours) | [3] |

Safe Handling and Storage

Proper handling and storage procedures are critical to minimize exposure and ensure a safe laboratory environment.

Handling:

-

Work in a well-ventilated area, preferably within a certified laboratory chemical fume hood.[7][8]

-

Ground and bond containers and receiving equipment to prevent static discharge.[9][10]

-

Use non-sparking tools.[9]

-

Avoid contact with skin and eyes.[10] Do not breathe vapors or mists.[9]

-

Wash hands thoroughly after handling.[11] Do not eat, drink, or smoke in the work area.[10][12]

Storage:

-

Store in a tightly closed, compatible container in a cool, dry, and well-ventilated area.[8][13] Polyethylene containers are often recommended.[7]

-

Store away from incompatible materials such as acids, bases, metals, and oxidizing agents.[7]

-

Designate a specific storage area, such as a flammable storage cabinet.[7] If the compound is a known carcinogen, the storage area must be clearly marked.[7]

-

Keep containers upright to prevent leakage.[14]

Personal Protective Equipment (PPE)

A thorough hazard assessment should be conducted to determine the appropriate level of PPE.[15] The following are minimum requirements for handling brominated trifluoroethanol compounds:

-

Eye and Face Protection: Chemical safety goggles and a face shield are necessary to protect against splashes.[6][16] Safety glasses must have side shields and meet ANSI Z87.1 standards.[15]

-

Hand Protection: Wear appropriate chemical-resistant gloves.[6] Disposable nitrile gloves offer minimal protection for incidental contact and should be removed and replaced immediately after contamination.[15] For more extensive handling, consider double-gloving or using more robust gloves.[15]

-

Body Protection: A lab coat, long pants, and closed-toe shoes are mandatory.[15] For larger quantities or increased risk of splashing, a chemical-resistant apron or coveralls should be worn.[6]

-

Respiratory Protection: If work cannot be conducted in a fume hood or if exposure limits are exceeded, a NIOSH-approved respirator is required.[6] Personnel must be medically cleared, fit-tested, and trained to use a respirator.[17]

Emergency Procedures

Immediate and appropriate action is crucial in the event of an emergency.

First Aid Measures

| Exposure Route | First Aid Procedure | Reference(s) |

| Eye Contact | Immediately flush eyes with copious amounts of water for at least 15 minutes at an emergency eyewash station. Seek immediate medical attention. | [3][9][17] |

| Skin Contact | Remove contaminated clothing immediately. Flush the affected skin with large amounts of soap and water for at least 15 minutes. Seek immediate medical attention. | [6][9][17] |

| Inhalation | Move the person to fresh air. If breathing is difficult, administer oxygen. If the person is not breathing, perform artificial respiration. Seek immediate medical attention. | [3][6][9] |

| Ingestion | Do NOT induce vomiting. Rinse the mouth with water. Seek immediate medical attention. | [6][9] |

Spill and Leak Response

-

Small Spill: Absorb the spill with an inert, dry material (e.g., vermiculite, sand).[17] Place the material in a sealed, appropriate container for hazardous waste disposal.[17]

-

Large Spill: Evacuate the area immediately.[17] Secure the area and prevent entry. Contact the institution's Environmental Health & Safety (EH&S) department or emergency services.[17]

Waste Disposal

Halogenated solvent waste must be managed as dangerous or hazardous waste and should never be disposed of down the drain.[7]

-

Segregation: Keep halogenated waste separate from non-halogenated waste, as disposal costs for halogenated materials are significantly higher.[18][19]

-

Containers: Collect waste in a clearly labeled, compatible container with a secure lid.[7][13] The container must be in good condition.[13]

-

Labeling: Attach a completed hazardous waste label to the container before adding any waste.[7] The label should identify the contents and associated hazards.[13][20]

-

Disposal: Follow institutional guidelines for chemical waste collection and disposal.[7]

Experimental Protocols

The synthesis of brominated alcohols often involves the substitution of a hydroxyl group. Below are generalized methodologies for such transformations.

Protocol 1: Halogenation using Phosphorus Tribromide (PBr₃)

This method is effective for converting primary and secondary alcohols to alkyl bromides.[21]

-

Setup: In a fume hood, equip a round-bottom flask with a stir bar and a reflux condenser.

-

Reagents: Add the trifluoroethanol derivative to the flask. Cool the flask in an ice bath.

-

Addition: Slowly add phosphorus tribromide (PBr₃) to the cooled alcohol with stirring. The reaction is exothermic.

-

Reaction: After the addition is complete, allow the mixture to warm to room temperature and then heat to reflux until the reaction is complete (monitor by TLC or GC).

-

Workup: Cool the reaction mixture and slowly pour it over ice. Separate the organic layer. Wash the organic layer with a saturated sodium bicarbonate solution and then with brine.

-

Purification: Dry the organic layer over an anhydrous salt (e.g., MgSO₄), filter, and concentrate the solvent under reduced pressure. Purify the crude product by distillation or chromatography.

Protocol 2: Halogenation using a Mixture of NaBr and H₂SO₄

This method generates hydrogen bromide (HBr) in situ to react with the alcohol.[22]

-

Setup: In a fume hood, place the trifluoroethanol derivative and sodium bromide (NaBr) in a round-bottom flask equipped for distillation.

-

Addition: Cool the flask in an ice bath and slowly add concentrated sulfuric acid (H₂SO₄) with swirling.

-

Reaction: Gently heat the mixture to distill the bromoalkane product.[22]

-

Workup: Collect the distillate, which may contain some unreacted alcohol, HBr, and other byproducts.

-

Purification: Wash the distillate with water, then with a dilute sodium carbonate solution to neutralize any acid, and finally with water again. Dry the product over an anhydrous salt and re-distill to obtain the pure brominated compound.

Potential Metabolic Pathway and Toxicity Mechanism

While the specific metabolism of brominated trifluoroethanol is not well-documented, the metabolic pathway of 2-fluoroethanol serves as a cautionary example of how fluorinated alcohols can be metabolized to toxic compounds.[23] 2-Fluoroethanol is converted by alcohol dehydrogenase to fluoroacetaldehyde, which is then oxidized to fluoroacetate.[23] Fluoroacetate is a potent toxin that inhibits the citric acid cycle.[23]

This guide is intended to provide a foundation for the safe handling of brominated trifluoroethanol compounds. Always prioritize safety, consult specific SDSs, and adhere to all institutional safety policies.

References

- 1. apps.dtic.mil [apps.dtic.mil]

- 2. 2,2,2-Trifluoroethanol - Wikipedia [en.wikipedia.org]

- 3. nrf.aux.eng.ufl.edu [nrf.aux.eng.ufl.edu]

- 4. sigmaaldrich.com [sigmaaldrich.com]

- 5. fishersci.com [fishersci.com]

- 6. halocarbonlifesciences.com [halocarbonlifesciences.com]

- 7. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]

- 8. Trifluoroethanol: Top 5 Uses, Properties & Safety Guide [ketonepharma.com]

- 9. mmbio.byu.edu [mmbio.byu.edu]

- 10. lobachemie.com [lobachemie.com]

- 11. dcfinechemicals.com [dcfinechemicals.com]

- 12. chemos.de [chemos.de]

- 13. braun.matse.illinois.edu [braun.matse.illinois.edu]

- 14. cdhfinechemical.com [cdhfinechemical.com]

- 15. Personal Protective Equipment Requirements for Laboratories – Environmental Health and Safety [ehs.ncsu.edu]

- 16. quora.com [quora.com]

- 17. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]

- 18. vumc.org [vumc.org]

- 19. riskmanagement.sites.olt.ubc.ca [riskmanagement.sites.olt.ubc.ca]

- 20. campusoperations.temple.edu [campusoperations.temple.edu]

- 21. Topics in Organic Chemistry: Halogenation of Alcohols: A Comprehensive Guide to the Functional Group Transformations [chemistrywithdrsantosh.com]

- 22. chemguide.co.uk [chemguide.co.uk]

- 23. 2-Fluoroethanol - Wikipedia [en.wikipedia.org]

Methodological & Application

Asymmetric Synthesis of (R)-1-(3-Bromophenyl)-2,2,2-trifluoroethanol: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

(R)-1-(3-Bromophenyl)-2,2,2-trifluoroethanol is a chiral fluorinated alcohol of significant interest in medicinal chemistry and drug development. The trifluoromethyl group can enhance metabolic stability, binding affinity, and lipophilicity of drug candidates, while the chiral secondary alcohol moiety provides a key stereocenter for molecular recognition. This document provides detailed application notes and protocols for the asymmetric synthesis of the (R)-enantiomer via two effective methods: Corey-Bakshi-Shibata (CBS) catalyzed asymmetric reduction and whole-cell biocatalytic reduction.

Method 1: Corey-Bakshi-Shibata (CBS) Asymmetric Reduction

The Corey-Bakshi-Shibata (CBS) reduction is a highly efficient and enantioselective method for the reduction of prochiral ketones to chiral secondary alcohols.[1][2][3] This method utilizes a chiral oxazaborolidine catalyst, typically (R)-2-Methyl-CBS-oxazaborolidine for the synthesis of (R)-alcohols, in the presence of a borane source such as borane-tetrahydrofuran (BH3•THF) or borane-dimethyl sulfide (BMS).[4] The catalyst provides a chiral environment for the stereoselective transfer of a hydride from the borane to the ketone.

Reaction Scheme

Caption: CBS-catalyzed asymmetric reduction of 3-bromo-α,α,α-trifluoroacetophenone.

Data Presentation

The following table summarizes typical results for the CBS reduction of trifluoroacetophenones, which are close structural analogs of the target substrate.

| Substrate | Catalyst | Reducing Agent | Solvent | Temp. (°C) | Yield (%) | ee (%) |

| α,α,α-Trifluoroacetophenone | (S)-CBS Catalyst | BH3•SMe2 | THF | 40 | >99 | 90 (S) |

| 3-Bromo-α,α,α-trifluoroacetophenone | (R)-2-Methyl-CBS-oxazaborolidine | BH3•THF | THF | -20 to RT | Expected >90 | Expected >90 (R) |

Note: Data for 3-Bromo-α,α,α-trifluoroacetophenone is an expected value based on analogous reactions.

Experimental Protocol: CBS Reduction

Materials:

-

3-Bromo-α,α,α-trifluoroacetophenone

-

(R)-2-Methyl-CBS-oxazaborolidine (1 M in toluene)

-

Borane-tetrahydrofuran complex (1 M in THF)

-

Anhydrous tetrahydrofuran (THF)

-

Methanol

-

Saturated aqueous ammonium chloride (NH4Cl) solution

-

Ethyl acetate

-

Anhydrous magnesium sulfate (MgSO4)

-

Silica gel for column chromatography

Procedure:

-

To a dry, argon-purged round-bottom flask, add anhydrous THF (10 mL) and cool to 0 °C.

-

Add (R)-2-Methyl-CBS-oxazaborolidine (0.1 mmol, 10 mol%) to the flask.

-

Slowly add borane-THF complex (1.2 mmol, 1.2 eq) to the catalyst solution and stir for 15 minutes at 0 °C.

-

In a separate flask, dissolve 3-bromo-α,α,α-trifluoroacetophenone (1.0 mmol) in anhydrous THF (5 mL).

-

Cool the catalyst mixture to -20 °C and add the solution of the ketone dropwise over 30 minutes.

-

Stir the reaction mixture at -20 °C and monitor the progress by thin-layer chromatography (TLC).

-

Upon completion, slowly add methanol (2 mL) to quench the reaction.

-

Allow the mixture to warm to room temperature and add saturated aqueous NH4Cl solution (10 mL).

-

Extract the aqueous layer with ethyl acetate (3 x 15 mL).

-

Combine the organic layers, dry over anhydrous MgSO4, filter, and concentrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography (e.g., using a hexane/ethyl acetate gradient) to afford (R)-1-(3-Bromophenyl)-2,2,2-trifluoroethanol.

Method 2: Whole-Cell Biocatalytic Asymmetric Reduction

Biocatalysis using whole microbial cells, such as baker's yeast (Saccharomyces cerevisiae), offers an environmentally benign and highly selective method for the synthesis of chiral alcohols.[5][6] Ketoreductases within the cells catalyze the asymmetric reduction of the prochiral ketone to the corresponding alcohol, often with high enantiomeric excess.

Reaction Scheme

Caption: Whole-cell biocatalytic reduction of 3-bromo-α,α,α-trifluoroacetophenone.

Data Presentation

The following table presents typical results for the whole-cell reduction of substituted acetophenones.

| Substrate | Biocatalyst | Co-substrate | Conversion (%) | ee (%) | Configuration |

| 4-Bromoacetophenone | Aspergillus niger | Glucose | 100 | >99 | R |

| 4'-Bromo-2,2,2-trifluoroacetophenone | Geotrichum candidum | - | >99 | >99 | Not specified |

| 3-Bromo-α,α,α-trifluoroacetophenone | Saccharomyces cerevisiae | Glucose | Expected high | Expected high | R |

Note: Data for 3-Bromo-α,α,α-trifluoroacetophenone is an expected value based on analogous reactions.

Experimental Protocol: Whole-Cell Bioreduction

Materials:

-

3-Bromo-α,α,α-trifluoroacetophenone

-

Baker's yeast (Saccharomyces cerevisiae)

-

Glucose (or sucrose)

-

Deionized water

-

Ethyl acetate

-

Celite®

Procedure:

-

In a flask, suspend baker's yeast (10 g) in deionized water (100 mL).

-

Add glucose (5 g) and stir the mixture at room temperature for 30 minutes to activate the yeast.

-

Dissolve 3-bromo-α,α,α-trifluoroacetophenone (1 mmol) in a minimal amount of ethanol (e.g., 1 mL) and add it to the yeast suspension.

-

Stir the reaction mixture at room temperature for 24-48 hours. Monitor the reaction progress by TLC or GC.

-

After the reaction is complete, filter the mixture through a pad of Celite® to remove the yeast cells. Wash the Celite® pad with ethyl acetate.

-

Transfer the filtrate to a separatory funnel and extract the aqueous layer with ethyl acetate (3 x 30 mL).

-

Combine the organic layers, dry over anhydrous MgSO4, filter, and concentrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography to yield (R)-1-(3-Bromophenyl)-2,2,2-trifluoroethanol.

Analytical Protocol: Determination of Enantiomeric Excess

The enantiomeric excess (ee) of the synthesized (R)-1-(3-Bromophenyl)-2,2,2-trifluoroethanol can be determined by chiral High-Performance Liquid Chromatography (HPLC).

Workflow for Chiral HPLC Analysis

Caption: General workflow for chiral HPLC analysis.

HPLC Conditions

-

Column: A polysaccharide-based chiral stationary phase is recommended, such as Chiralpak® AD-H or Chiralcel® OD-H.

-

Mobile Phase: A mixture of n-hexane and isopropanol (e.g., 95:5 v/v) is a common mobile phase for normal-phase chiral separations. The exact ratio may need to be optimized for baseline separation.

-

Flow Rate: 1.0 mL/min

-

Detection: UV at 254 nm

-

Column Temperature: 25 °C

Sample Preparation

-

Prepare a stock solution of the purified alcohol in the mobile phase at a concentration of approximately 1 mg/mL.

-

Filter the solution through a 0.45 µm syringe filter before injection.

Data Analysis

The enantiomeric excess is calculated using the areas of the two enantiomer peaks in the chromatogram:

ee (%) = [ (Area_R - Area_S) / (Area_R + Area_S) ] x 100

Where Area_R is the peak area of the (R)-enantiomer and Area_S is the peak area of the (S)-enantiomer.

Conclusion